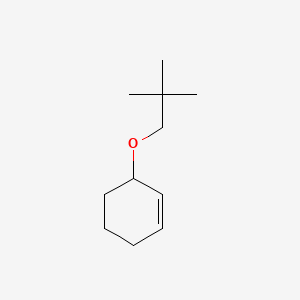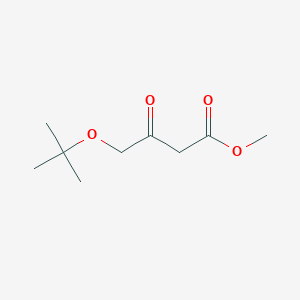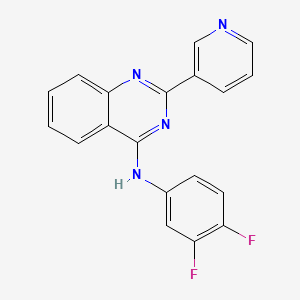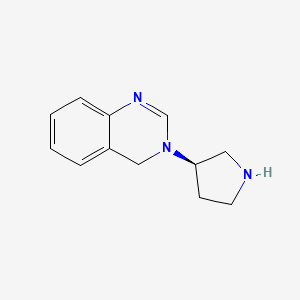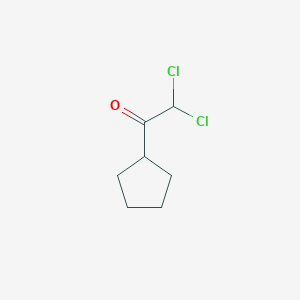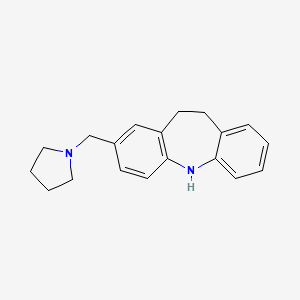
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-: is a tricyclic compound with a seven-membered ring structure. It is known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- typically involves the reduction of dibenz(b,f)azepine derivatives. One common method is the hydrogenation of dibenz(b,f)azepine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques ensures efficient and cost-effective production. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings. Halogenation and alkylation are common substitution reactions, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed:
Oxidation: Oxidized derivatives such as dibenz(b,f)azepine N-oxide.
Reduction: More saturated derivatives like 10,11-dihydro-5H-dibenz(b,f)azepine.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of tricyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is a precursor in the synthesis of several pharmacologically active drugs, including anticonvulsants and antidepressants. Its derivatives are studied for their potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, its derivatives are known to inhibit the reuptake of neurotransmitters, thereby exerting antidepressant effects. The exact pathways and molecular targets vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
10,11-Dihydro-5H-dibenz(b,f)azepine: A closely related compound with similar structural features.
Iminodibenzyl: Another tricyclic compound used in the synthesis of pharmacologically active molecules.
Dibenzazepine: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrrolidinylmethyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
64097-59-2 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3-(pyrrolidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C19H22N2/c1-2-6-18-16(5-1)8-9-17-13-15(7-10-19(17)20-18)14-21-11-3-4-12-21/h1-2,5-7,10,13,20H,3-4,8-9,11-12,14H2 |
Clave InChI |
JDBLDLHTJKPQIS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


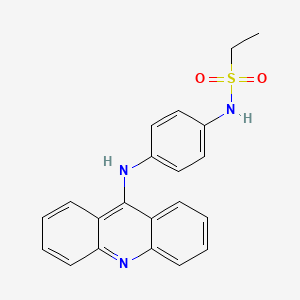

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

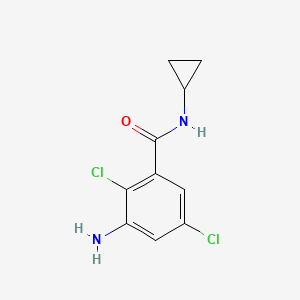
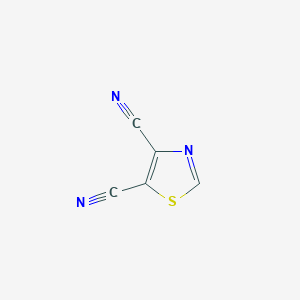
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
